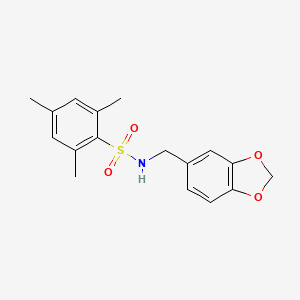
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as MEP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been shown to have an effect on the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of cytokine production, the reduction of oxidative stress, and the inhibition of microglial activation. It has also been shown to have an effect on the expression of genes involved in inflammation and pain perception.
実験室実験の利点と制限
One of the main advantages of using 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its low toxicity and high purity. It has also been found to be stable under a variety of conditions, making it a reliable compound for use in research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are a number of future directions for research on 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, including further studies on its mechanism of action, its potential as a treatment for neurological disorders, and its use in combination with other drugs. Additionally, the development of new synthesis methods for this compound could lead to improvements in its purity and solubility, making it a more versatile compound for use in research.
In conclusion, this compound is a small molecule with a range of potential therapeutic properties. Its low toxicity, high purity, and stability make it a reliable compound for use in scientific research. Further studies on its mechanism of action and potential applications could lead to important discoveries in the field of pharmacology.
合成法
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This method yields this compound with a purity of over 95%. Other methods include the reaction of 4-ethylpiperazine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride, or the reaction of 4-ethylpiperazine with 2-methoxyphenyl isocyanate.
科学的研究の応用
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidepressant properties. It has also been shown to have potential as a treatment for neuropathic pain, anxiety disorders, and Parkinson's disease. This compound has been studied in both in vitro and in vivo models, and has shown promising results in animal studies.
特性
IUPAC Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-16-8-10-17(11-9-16)14(18)15-12-6-4-5-7-13(12)19-2/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOUZCZUXHYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)

![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)


![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)
![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
